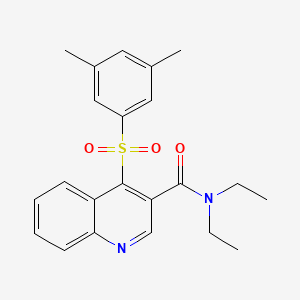

4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide, commonly known as DQ-9, is a quinoline-based compound that has gained significant attention in scientific research due to its unique properties. DQ-9 is a potent inhibitor of protein kinase C (PKC), an enzyme involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis. The compound has been extensively studied for its potential applications in cancer therapy, neurological disorders, and cardiovascular diseases.

Aplicaciones Científicas De Investigación

- The compound has demonstrated promising anticancer potential. Specifically, it inhibits Dishevelled 1 (DVL1) protein, a crucial player in the WNT/β-catenin pathway, which regulates cellular functions . Dysregulation of this pathway is associated with cancer development and progression.

- Enantiomer (S)-1 selectively inhibits DVL1 binding, with an EC50 of 0.49 ± 0.11 μM. It also inhibits the growth of HCT116 cells without the APC mutation (EC50 = 7.1 ± 0.6 μM) and induces high levels of reactive oxygen species (ROS) production .

- Computational studies have been crucial in understanding its interactions with relevant proteins, aiding in rational drug design .

- Researchers have studied its binding affinity to specific protein domains, such as the shared PDZ domain between DVL1 and its cognate receptor Frizzled .

- Researchers explore its structure-activity relationships (SAR) to optimize its potency and selectivity .

Anticancer Activity

Drug Design and Development

Chemical Biology and Enzyme Inhibition

Medicinal Chemistry

Pharmacology and Toxicology

Organic Synthesis and Methodology

Propiedades

IUPAC Name |

4-(3,5-dimethylphenyl)sulfonyl-N,N-diethylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-5-24(6-2)22(25)19-14-23-20-10-8-7-9-18(20)21(19)28(26,27)17-12-15(3)11-16(4)13-17/h7-14H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBDSHXTAVQZNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C2=CC=CC=C2N=C1)S(=O)(=O)C3=CC(=CC(=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}butanamide](/img/structure/B2389254.png)

![6-Bromo-1,2-diazaspiro[2.5]oct-1-ene](/img/structure/B2389258.png)

![5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2389259.png)

![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2389263.png)

![N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea](/img/structure/B2389272.png)